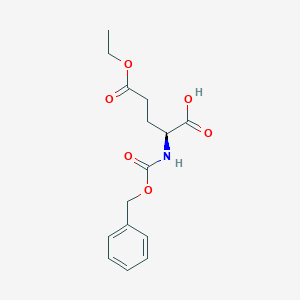

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid

説明

The compound (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a non-proteinogenic amino acid derivative that is of interest in the field of organic chemistry due to its unique structure and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis which can be informative.

Synthesis Analysis

The synthesis of related compounds involves the use of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid (AAHA) and its derivatives. For instance, one derivative, (S)-(-)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, was synthesized from (S)-(-)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid with a good overall yield . This suggests that the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid could potentially follow a similar pathway, starting from a related benzyloxycarbonyl-protected amino acid.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid often includes complex hydrogen bonding patterns. For example, S-benzylisothiouronium hydrogen 2-oxopentanedioate features a hydrogen bond across a center of inversion, forming a dianionic species [

科学的研究の応用

Optical 2-benzyl-5-hydroxy-4-oxopentanoic Acids Against Carboxypeptidase A

- Research Focus : This study involved the synthesis and evaluation of 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers for inhibitory activity against carboxypeptidase A, an enzyme important in protein digestion.

- Key Findings : The L-enantiomer showed a stronger binding affinity, suggesting potential applications in enzymology and drug development (Wang et al., 2010).

Transformation of l-Glutamic Acid

- Research Focus : This paper describes a procedure for transforming L-glutamic acid into a γ-aldehyde, utilizing derivatives of the compound .

- Key Findings : The transformation process is efficient and could be relevant for producing complex compounds from simpler amino acids (Rodriquez & Taddei, 2005).

Synthesis and Complexing Ability of Benzoic Acids

- Research Focus : This study focuses on the synthesis of benzoic acids, including 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids.

- Key Findings : These compounds serve as new O,N,O-tridentate ligands capable of forming metal complexes, indicating potential applications in coordination chemistry (Kudyakova et al., 2009).

HIV-Protease Assay Based on a Chromogenic Amino Acid

- Research Focus : Research on the synthesis of a specific chromogenic amino acid derivative for use in HIV-protease assays.

- Key Findings : This work contributes to the development of sequence-specific chromogenic protease substrates, which are essential in studying HIV-protease activity (Badalassi et al., 2002).

Mechanism-based Inactivator for a Zinc Protease

- Research Focus : Investigation of (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for the zinc protease carboxypeptidase A.

- Key Findings : This compound effectively inactivates the enzyme through a specific mechanism, suggesting its potential use in enzyme inhibition studies (Mobashery et al., 1990).

特性

IUPAC Name |

(2S)-5-ethoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-2-21-13(17)9-8-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFYEAOTNUSCGI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)